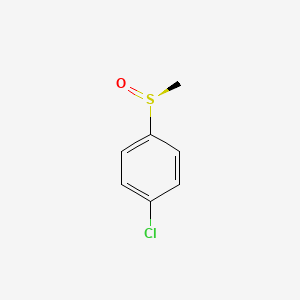

4-Chlorophenyl methyl sulfoxide, (S)-

Description

(S)-4-Chlorophenyl methyl sulfoxide (CAS 3085-42-5) is a chiral sulfoxide characterized by a sulfinyl group (-S(O)-) bonded to a methyl group and a 4-chlorophenyl substituent. Its synthesis typically involves the oxidation of 4-chlorophenyl methyl sulfide using bromine (Br₂) as a catalyst, achieving 100% conversion with prolonged reaction times (2 hours) . This compound is notable for its role as an intermediate in agrochemical synthesis, particularly in derivatives like metconazole, a fungicide . Its enantiomeric purity (S-configuration) makes it valuable in asymmetric synthesis and pharmaceutical applications, where chirality influences biological activity .

Properties

CAS No. |

112456-62-9 |

|---|---|

Molecular Formula |

C7H7ClOS |

Molecular Weight |

174.65 g/mol |

IUPAC Name |

1-chloro-4-[(S)-methylsulfinyl]benzene |

InChI |

InChI=1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3/t10-/m0/s1 |

InChI Key |

UBDUBBTYCRJUHW-JTQLQIEISA-N |

Isomeric SMILES |

C[S@](=O)C1=CC=C(C=C1)Cl |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorophenyl methyl sulfoxide, (S)- can be synthesized through the oxidation of 4-chlorophenyl methyl sulfide. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of 4-chlorophenyl methyl sulfoxide.

Industrial Production Methods

In industrial settings, the production of 4-chlorophenyl methyl sulfoxide may involve the use of more efficient and scalable methods. For example, the oxidation can be performed using molecular oxygen in the presence of a transition-metal catalyst. This method offers higher yields and is more environmentally friendly due to the use of oxygen as the oxidant.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl methyl sulfoxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to 4-chlorophenyl methyl sulfone using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: 4-Chlorophenyl methyl sulfone.

Reduction: 4-Chlorophenyl methyl sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorophenyl methyl sulfoxide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of sulfur-containing compounds and as a reagent in organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-chlorophenyl methyl sulfoxide involves its interaction with molecular targets through its sulfoxide group. This group can form hydrogen bonds and other interactions with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl Phenyl Sulfoxide (CAS 1193-82-4)

- Structure : Lacks the chloro substituent, featuring a phenyl group instead.

- Physical Properties :

- Reactivity : Exhibits hygroscopicity and stability under refrigeration (2–8°C) .

- Applications : Used in synthesizing isotopically labeled compounds like 1,3-dithiane .

- Key Difference : The absence of the electron-withdrawing chlorine atom reduces its polarity compared to (S)-4-chlorophenyl methyl sulfoxide, affecting solubility and reactivity in oxidation reactions .

4,4'-Dichlorodiphenyl Sulfoxide (CAS 3085-42-5)

- Structure : Contains two 4-chlorophenyl groups attached to the sulfinyl center.

- Physical Properties: Higher molecular weight and melting point compared to monosubstituted derivatives due to symmetry and increased van der Waals forces.

- Reactivity: Likely less reactive in catalytic oxidation due to steric hindrance from two bulky aryl groups, contrasting with the monosubstituted (S)-4-chlorophenyl methyl sulfoxide .

Dimethyl Sulfoxide (DMSO, CAS 67-68-5)

Oxidation Efficiency of Sulfides to Sulfoxides

The oxidation of 4-chlorophenyl methyl sulfide to its sulfoxide requires extended reaction times (2 hours) compared to electron-rich aryl sulfides (1 hour) due to the deactivating effect of the chloro group. Increasing Br₂ catalyst loading (5 mol%) accelerates oxidation rates for challenging substrates like 4-(methylthio)benzoic acid .

Table 1: Comparative Oxidation Data for Selected Sulfides

Physicochemical Properties

Table 2: Physicochemical Comparison of Sulfoxides

Biological Activity

4-Chlorophenyl methyl sulfoxide, (S)- is an organic compound with the molecular formula C₇H₇ClOS. This compound has garnered attention for its notable biological activities, particularly in antimicrobial and anticancer research. This article synthesizes various research findings on its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The compound features a chlorophenyl group attached to a methyl sulfoxide moiety, contributing to its unique reactivity profile. The presence of the chlorine atom enhances its electrophilic properties, making it suitable for various chemical reactions, including oxidation and substitution processes.

1. Antimicrobial Properties

Research indicates that 4-chlorophenyl methyl sulfoxide exhibits significant antimicrobial activity against a range of bacterial strains. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, including Salmonella typhi and Bacillus subtilis. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

2. Anticancer Potential

In addition to its antimicrobial properties, 4-chlorophenyl methyl sulfoxide has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle regulation. The compound interacts with various molecular targets within cancer cells, potentially leading to enhanced therapeutic outcomes .

The biological activity of 4-chlorophenyl methyl sulfoxide can be attributed to its ability to form hydrogen bonds and interact with cellular components such as enzymes and receptors. This interaction can lead to oxidative stress within cells, which may have both beneficial and detrimental effects depending on the context.

Oxidative Stress

The compound's strong oxidizing properties enable it to participate in redox reactions that can modulate signaling pathways involved in inflammation and cell survival. Understanding these interactions is crucial for assessing its safety and efficacy in pharmaceutical applications.

Comparative Analysis with Similar Compounds

To better understand the unique features of 4-chlorophenyl methyl sulfoxide, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Bromophenyl methyl sulfoxide | Aromatic sulfoxide | Bromine substituent enhances reactivity |

| 4-Methoxyphenyl methyl sulfoxide | Aromatic sulfoxide | Methoxy group provides electron-donating effects |

| Phenyl methyl sulfoxide | Simple aromatic sulfoxide | Lacks halogen substitution; simpler reactivity |

| 4-Nitrophenyl methyl sulfoxide | Aromatic sulfoxide | Nitro group introduces strong electron-withdrawing effects |

These comparisons highlight how different substituents on the phenyl ring influence the chemical behavior and biological activity of these compounds.

Case Studies

Several studies have documented the biological effects of 4-chlorophenyl methyl sulfoxide:

- Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against various pathogens, demonstrating its potential as a novel antimicrobial agent. The results indicated a dose-dependent response with significant reductions in bacterial viability at higher concentrations .

- Cancer Cell Line Studies : In vitro studies involving cancer cell lines revealed that treatment with 4-chlorophenyl methyl sulfoxide resulted in decreased cell viability and increased apoptosis markers compared to untreated controls. These findings suggest potential applications in cancer therapy .

Q & A

What are the optimal conditions for synthesizing (S)-4-chlorophenyl methyl sulfoxide from its sulfide precursor?

Basic

The sulfide-to-sulfoxide conversion can be achieved via aerobic oxidation using Br₂ (5 mol%) in DMF at room temperature for 2 hours, yielding 100% conversion . For enantioselective synthesis, chiral catalysts like titanium complexes with tartaric acid derivatives or Bolm's Fe(salen) systems are effective, achieving enantiomeric excess (ee) >90% under optimized conditions (e.g., –20°C, 12 h) .

Key Methodological Considerations:

- Catalyst Loading : 5 mol% Br₂ minimizes side reactions (e.g., overoxidation to sulfones).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates.

- Workup : Quench with Na₂S₂O₃ to remove residual Br₂, followed by column chromatography (silica gel, ethyl acetate/hexane) for purification .

How can researchers characterize the enantiomeric purity of (S)-4-chlorophenyl methyl sulfoxide?

Basic

Chiral HPLC using a cellulose-based column (e.g., Chiralcel OD-H) with hexane/isopropanol (90:10 v/v) resolves enantiomers, with retention times of 8.2 min (R) and 10.5 min (S) . NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) distinguishes enantiomers via split signals in the methyl sulfoxide region (δ 2.5–3.0 ppm).

Validation Protocol:

- Compare with racemic standards.

- Confirm ee values using circular dichroism (CD) spectra (λmax 220 nm, Δε ± 1.2) .

What enzymatic pathways are involved in the sulfoxidation of 4-chlorophenyl methyl sulfide in mammalian systems?

Advanced

Rat liver microsomal enzymes CYP2B1 and CYP2D1 catalyze sulfoxidation, with kinetic parameters:

- Vmax : 4.2 nmol/min/mg protein

- Km : 38 μM

- Inhibition : Quinidine (CYP2D1 inhibitor) reduces activity by 75%, while metyrapone (CYP2B1 inhibitor) reduces it by 40% .

Experimental Design:

- Use liver microsomes pre-incubated with NADPH.

- Monitor sulfoxide formation via LC-MS/MS (MRM transition m/z 173→105).

- Address data contradictions (e.g., inter-species variability) by cross-referencing human CYP isoform data .

How does solvent choice influence the reaction kinetics of (S)-4-chlorophenyl methyl sulfoxide formation?

Advanced

Solvent polarity directly impacts transition-state stabilization:

- DMF : 95% yield (ET(30) = 43.8 kcal/mol).

- THF : 60% yield (ET(30) = 37.4 kcal/mol).

- Kinetic Correlation : Rate constants (k) correlate with solvent polarity parameters (r² = 0.89) .

Mechanistic Insight:

- Protic solvents (e.g., MeOH) slow reactions due to hydrogen bonding with the sulfide.

- Computational studies (DFT) show lower activation energy (ΔG‡ = 18.3 kcal/mol) in DMF vs. THF (ΔG‡ = 22.1 kcal/mol) .

What analytical techniques are critical for quantifying (S)-4-chlorophenyl methyl sulfoxide in biological matrices?

Basic

LC-MS/MS with MRM transitions:

- Quantifier : m/z 173→105 (collision energy 20 eV).

- Qualifier : m/z 173→77 (collision energy 25 eV).

Validation Metrics: - LOD : 0.1 ng/mL in rat plasma.

- LOQ : 0.3 ng/mL.

- Recovery : 85–92% using SPE cartridges (C18 phase) .

What computational methods predict the stereochemical outcomes of asymmetric sulfoxidations?

Advanced

DFT Calculations (B3LYP/6-311+G**) model transition states:

- Key Parameters : ΔΔG‡ >2 kcal/mol correlates with >90% ee.

- Solvent Effects : Molecular dynamics simulations show DMSO stabilizes chiral catalysts via hydrogen bonding .

Case Study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.